1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone
Overview
Description
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone is an organic compound with a molecular formula of C10H12O4S It is characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of a methylsulfonyl group.
4-Methoxyphenyl methanesulfonate: Contains a methanesulfonate group instead of an ethanone backbone.
Tetrakis(4-methoxyphenyl)ethylene: Contains multiple methoxyphenyl groups attached to an ethylene backbone.
Uniqueness
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone is unique due to the presence of both a methoxyphenyl group and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone, also known as a derivative of the methoxyphenyl group, has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its pharmacological properties, including its ability to interact with various biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12O3S
- Molecular Weight : 224.27 g/mol
The presence of the methoxy group and the methylsulfonyl moiety is believed to enhance its lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may also interact with various receptors, modulating signaling pathways that are crucial for cell survival and function.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound induces apoptosis via the modulation of signaling pathways related to cell survival .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which may be beneficial for conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Assays : In a study examining the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating significant anticancer potential .
- Enzyme Inhibition Studies : Research indicated that the compound inhibited the activity of specific kinases involved in cancer progression, suggesting a mechanism by which it exerts its anticancer effects .
- In Vivo Efficacy : Animal model studies have shown that administration of this compound resulted in reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylsulfonylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOQUIGHAKWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363278 | |
Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27918-36-1 | |
Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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